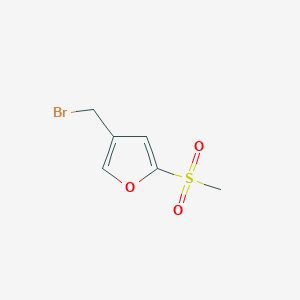

4-(Bromomethyl)-2-methanesulfonylfuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . Methanesulfonyl compounds, on the other hand, contain a methanesulfonyl group (-SO2CH3) and are known for their use in sulfonylation reactions .

Molecular Structure Analysis

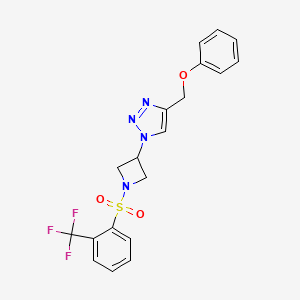

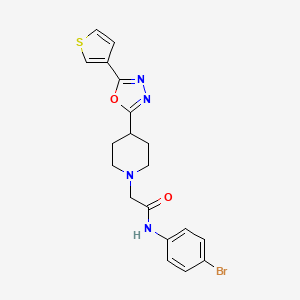

The molecular structure of “4-(Bromomethyl)-2-methanesulfonylfuran” would likely consist of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a bromomethyl group attached at the 4-position and a methanesulfonyl group attached at the 2-position .

Chemical Reactions Analysis

Bromomethyl compounds are known to undergo various types of reactions due to the presence of the bromine atom, which is a good leaving group . Methanesulfonyl compounds are often used in sulfonylation reactions .

科学的研究の応用

Synthesis and Characterization of Furan Sulfonylhydrazones

A study by Gündüzalp et al. (2016) focuses on the synthesis and characterization of furan sulfonylhydrazones derived from methane sulfonic acid hydrazide, including their inhibition activities against the carbonic anhydrase I isoenzyme. Their research provides insights into the structural optimization of furan derivatives for potential therapeutic applications (Gündüzalp et al., 2016).

Synthesis of 2-Amino-4,5-dihydro-3-methanesulfonylfurans

Yamagata et al. (2005) explored the synthesis of 2-amino-4,5-dihydro-3-methanesulfonylfurans through the deamidation of tetrahydro-2-imino-3-methanesulfonyl-3-furancarboxamides. This work highlights the chemical versatility of methanesulfonyl furans in organic synthesis (Yamagata et al., 2005).

Oxidation of Methyl (Methylthio)methyl Sulfoxide

Research by Ogura et al. (1980) on the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions illustrates the chemical transformations relevant to industrial and environmental chemistry applications (Ogura et al., 1980).

Photoreductive Dehalogenation of Bromoform

Kuhler et al. (1993) studied the photoreductive dehalogenation of bromoform using titanium dioxide-cobalt macrocycle hybrid catalysts, demonstrating the potential of such compounds in environmental remediation through the reductive dehalogenation of halogenated organic compounds (Kuhler et al., 1993).

Multi-Coupling Reagent

A study by Auvray et al. (1985) on 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent provides insight into the synthesis of highly functionalized sulfones, showcasing the utility of bromomethylated furans in complex organic synthesis processes (Auvray et al., 1985).

Methanogenic Inhibitors in Ruminal Cultures

Zhou et al. (2011) investigated the effects of methanogenic inhibitors on methane production and the abundances of methanogens and cellulolytic bacteria in in vitro ruminal cultures. This research contributes to the understanding of microbial interactions and methane mitigation in ruminant agriculture (Zhou et al., 2011).

作用機序

Target of Action

Compounds like “4-(Bromomethyl)-2-methanesulfonylfuran” often target specific enzymes or receptors in the body. For example, bromomethyl groups are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity .

Mode of Action

The bromomethyl group in “this compound” could potentially undergo nucleophilic substitution reactions with biological targets. This could lead to the formation of covalent bonds with amino acids in proteins, potentially altering their function .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” would depend on its specific targets. Compounds with bromomethyl groups often participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .

Action Environment

The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of bromomethyl groups can be influenced by the surrounding chemical environment .

Safety and Hazards

将来の方向性

The future directions for “4-(Bromomethyl)-2-methanesulfonylfuran” would depend on its potential applications. If it shows promise as an intermediate in organic synthesis or as a potential pharmaceutical compound, future research could focus on optimizing its synthesis, studying its reactivity, and exploring its potential uses .

特性

IUPAC Name |

4-(bromomethyl)-2-methylsulfonylfuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO3S/c1-11(8,9)6-2-5(3-7)4-10-6/h2,4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHWSQRPKCDFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CO1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)

![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)

![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)